2-propyl-1H-imidazo[4,5-b]pyridin-5-amine
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Overview
Description
2-propyl-1H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The structural resemblance between imidazopyridines and purines has prompted extensive research into their medicinal potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-1H-imidazo[4,5-b]pyridin-5-amine typically involves the condensation of pyridine-2,3-diamine with appropriate carboxylic acids or their equivalents. One common method includes the condensation-dehydration reaction of pyridine-2,3-diamine with carboxylic acids under oxidative conditions . Another approach involves the use of aldehydes in the presence of oxidative agents .
Industrial Production Methods
Industrial production of imidazopyridines, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon, Raney nickel, and various other metal catalysts are used to facilitate the reactions . The choice of catalyst and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-propyl-1H-imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce fully or partially reduced imidazopyridine derivatives .
Scientific Research Applications
2-propyl-1H-imidazo[4,5-b]pyridin-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-propyl-1H-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, enhancing the receptor’s response to the neurotransmitter GABA . This modulation can influence various cellular pathways, including those involved in neurotransmission, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various therapeutic applications.
Imidazo[1,2-a]pyridine: Widely used in medicinal chemistry for drug development.
Uniqueness
2-propyl-1H-imidazo[4,5-b]pyridin-5-amine is unique due to its specific substitution pattern, which can influence its biological activity and therapeutic potential. The presence of the amino group and the propyl substituent can enhance its interaction with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H12N4 |
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Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-propyl-1H-imidazo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C9H12N4/c1-2-3-8-11-6-4-5-7(10)12-9(6)13-8/h4-5H,2-3H2,1H3,(H3,10,11,12,13) |
InChI Key |
WWWPKOISYVKXKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C=CC(=N2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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